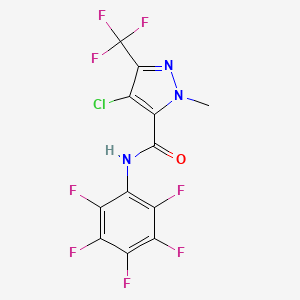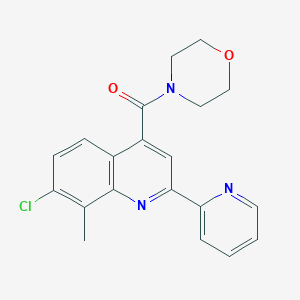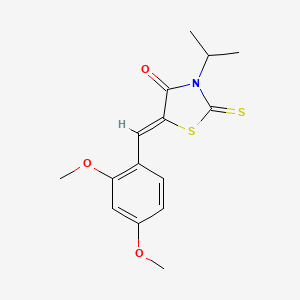
3-(2-chlorophenyl)-5-methyl-N-(pentafluorophenyl)-4-isoxazolecarboxamide
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(pentafluorophenyl)-4-isoxazolecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature. In
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(pentafluorophenyl)-4-isoxazolecarboxamide involves the modulation of ion channels and receptors in the brain. Specifically, this compound has been shown to activate the AMPA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, this compound has been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the modulation of ion channels and receptors in the brain, which can lead to changes in synaptic plasticity and memory formation. Additionally, this compound has been shown to inhibit the growth of cancer cells, which could lead to the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-chlorophenyl)-5-methyl-N-(pentafluorophenyl)-4-isoxazolecarboxamide in lab experiments is its ability to modulate the activity of ion channels and receptors in the brain, which can lead to changes in synaptic plasticity and memory formation. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. One limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are many future directions for research on 3-(2-chlorophenyl)-5-methyl-N-(pentafluorophenyl)-4-isoxazolecarboxamide. One direction is to further explore its potential applications in neuroscience, particularly in the development of new treatments for neurological disorders. Another direction is to investigate its potential as a lead compound for the development of new cancer therapies. Additionally, further research could be done to explore the potential toxicity of this compound and to develop methods for reducing its toxicity in certain applications. Finally, research could be done to explore the potential of this compound in other fields, such as drug discovery and materials science.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-5-methyl-N-(pentafluorophenyl)-4-isoxazolecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors in the brain, which could lead to the development of new treatments for neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar structures and properties.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(2,3,4,5,6-pentafluorophenyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClF5N2O2/c1-6-9(15(25-27-6)7-4-2-3-5-8(7)18)17(26)24-16-13(22)11(20)10(19)12(21)14(16)23/h2-5H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUAAFXLWNTKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClF5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-benzyl-1-(3-cyclopentylpropyl)-4-piperidinyl]methanol](/img/structure/B4709452.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4709472.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4709478.png)

![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4709490.png)
![2-methoxyethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B4709504.png)
![N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4709519.png)
![N-cyclohexyl-2-{[5-(3-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709524.png)
![N-[3-(4-chlorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4709528.png)

![N-[2-(4-methoxyphenoxy)ethyl]-4-methylbenzamide](/img/structure/B4709539.png)